
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
Description
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS: 2554-06-5), often abbreviated as V4 or V4D4 in some literature, is a cyclic tetrasiloxane with alternating methyl and vinyl substituents. Its structure consists of a four-membered siloxane ring (Si–O–Si) backbone, where each silicon atom is bonded to one methyl (-CH₃) and one vinyl (-CH=CH₂) group. This compound is commercially available with a purity >97% and is widely used as a crosslinker, catalyst modifier, or precursor in polymer chemistry due to its high reactivity and thermal stability .
Properties
IUPAC Name |
2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWODUEPLAHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65503-75-5 | |
Record name | Tetramethyltetravinylcyclotetrasiloxane copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65503-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3038808 | |
Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
Source | EPA DSSTox | |
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Molecular Weight |
344.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Aldrich MSDS] | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |
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Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
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CAS No. |
2554-06-5, 27342-69-4 | |
Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2554-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
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Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |
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Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |
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Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |
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Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
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Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | |
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Record name | Tetramethyltetravinylcyclotetrasiloxane | |
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Record name | 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE | |
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Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, D4 is heated with a Brønsted acid catalyst (e.g., sulfuric acid or triflic acid) at 80–100°C under inert atmosphere. The acid protonates a siloxane oxygen, cleaving the Si–O bond and generating a linear silanol intermediate. Subsequent condensation reactions facilitate the rearrangement of siloxane rings, with vinylsilane monomers (e.g., vinylmethyldichlorosilane) introduced to functionalize the structure. The reaction is monitored via gel permeation chromatography (GPC) to track molecular weight distribution.
Key Parameters:
Characterization of Intermediate Products
The resulting hydrosilyl-terminated polydimethylsiloxane (HTP) is characterized using Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H-NMR). FTIR peaks at 1260 cm⁻¹ (Si–CH3) and 1600 cm⁻¹ (Si–CH=CH2) confirm methyl and vinyl group incorporation. ¹H-NMR resonances at δ 0.1–0.3 ppm (Si–CH3) and δ 5.6–6.2 ppm (CH2=CH–Si) further validate the structure.
Hydrosilylation for Vinyl Group Functionalization
Hydrosilylation is a cornerstone reaction for introducing vinyl groups into cyclotetrasiloxanes. This method employs platinum-based catalysts to facilitate the addition of silicon hydrides (Si–H) to vinyl precursors.
Platinum-Catalyzed Hydrosilylation
Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex) is widely used for this purpose. In a representative protocol, D4 is reacted with tetravinyldimethyldisiloxane in the presence of 5–10 ppm Pt(0) at 60–80°C. The platinum center activates the Si–H bond, enabling selective addition to vinyl groups without side reactions.
Reaction Scheme:
Optimized Conditions:
Latent Platinum Complexes for Controlled Curing
Recent advances utilize photoactivated Pt(II) Schiff base complexes to achieve temporal control over hydrosilylation. For example, [Pt(sal)(ppy)] complexes remain inert under dark conditions but initiate rapid curing (<10 seconds) upon UV exposure (365 nm). This latency is critical for applications requiring delayed cross-linking, such as coatings or adhesives.
Cross-Linking with Functionalized Siloxanes
D4V serves as a cross-linker in polysiloxane networks, enhancing thermal stability and mechanical properties.
Synthesis of Cross-Linked Networks
Hydrosilyl-terminated polydimethylsiloxane (HTP) is cross-linked with D4V using Pt(0) catalysts. The reaction proceeds via hydrosilylation, forming three-dimensional networks. The cross-link density, quantified using Shore A hardness testing, correlates with the HTP’s molecular weight. For instance, HTP with g/mol yields a Shore A hardness of 45–50, while g/mol reduces hardness to 25–30.
Table 1: Mechanical Properties vs. HTP Molecular Weight
HTP (g/mol) | Shore A Hardness | Cross-Link Density (mol/m³) |
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10,000 | 45–50 | 1.2 × 10³ |
30,000 | 35–40 | 0.8 × 10³ |
50,000 | 25–30 | 0.5 × 10³ |
Role of Solvents and Additives
Polar aprotic solvents like tetrahydrofuran (THF) improve D4V solubility and reaction homogeneity. Inhibitors such as 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane are added to prevent premature gelation. Moisture content is rigorously controlled (<50 ppm) to avoid side reactions with Si–H bonds.
Parameter | Specification |
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Purity | ≥97% |
Boiling Point | 110–112°C (10 mmHg) |
Density (25°C) | 0.997 g/mL |
Flash Point | 112°C (233°F) |
Refractive Index | 1.434 |
Chemical Reactions Analysis
Types of Reactions:
Cross-Coupling Reactions: In the presence of a palladium catalyst, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can undergo cross-coupling reactions with aryl bromides to form styrene derivatives.
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes, forming silicon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Platinum Catalysts: Often used in hydrosilylation reactions.
Solvents: Common solvents include toluene, hexane, and dichloromethane.
Major Products:
Styrene Derivatives: Formed from cross-coupling reactions.
Silicon-Carbon Compounds: Resulting from hydrosilylation reactions.
Scientific Research Applications
Cross-Coupling Reactions
V4D4 is used as a precursor in cross-coupling reactions, particularly with aryl bromides in the presence of palladium catalysts, to produce styrene derivatives. These reactions are crucial for synthesizing complex organic molecules, which are essential in pharmaceuticals and materials chemistry .
Preparation of 4-Vinyl-benzoic Acid Ethyl Ester
It serves as an intermediate in the synthesis of 4-vinyl-benzoic acid ethyl ester, a compound with potential applications in polymer chemistry and organic electronics .
Initiated Chemical Vapor Deposition (iCVD)
V4D4 has been utilized in iCVD processes to synthesize protective coatings. These coatings are valuable for enhancing the durability and functionality of surfaces in various industrial applications .
Protective Coatings for Biomedical Applications
The compound's ability to form thin, uniform films makes it suitable for biomedical applications, such as creating protective layers on medical devices or implants to improve biocompatibility and reduce biofouling .
Nanotechnology and Surface Modification
Research into V4D4's potential in nanotechnology involves its use in modifying surfaces at the nanoscale. This could lead to advancements in fields like nanoelectronics and biosensors .
Data Tables
Application | Description | Key Features |
---|---|---|
Organic Synthesis | Cross-coupling reactions to produce styrene derivatives | Palladium catalyst, aryl bromides |
Preparation of 4-Vinyl-benzoic Acid Ethyl Ester | Intermediate in organic synthesis | Potential in polymer chemistry |
iCVD Coatings | Protective coatings via initiated chemical vapor deposition | Uniform films, biomedical applications |
Nanotechnology | Surface modification at the nanoscale | Potential in nanoelectronics and biosensors |
Case Studies
- Synthesis of Styrene Derivatives : A study demonstrated the use of V4D4 in cross-coupling reactions with aryl bromides to synthesize styrene derivatives efficiently. This process is crucial for producing materials with specific optical and electrical properties .
- Biomedical Coatings : Researchers have explored V4D4 as a precursor for iCVD coatings on biomedical devices. These coatings can enhance device longevity and reduce adverse reactions in biological environments .
Mechanism of Action
The mechanism of action of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane primarily involves its ability to form stable silicon-oxygen and silicon-carbon bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the vinyl groups and aryl bromides. In hydrosilylation reactions, the platinum catalyst promotes the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Performance in Polymer Films
Parameter | V4-Based Copolymer | EGDMA-Based Copolymer |
---|---|---|
Refractive Index | 1.42–1.45 | 1.48–1.52 |
Transmittance (Visible) | 92–95% | 85–88% |
Scratch Resistance | >4H (Pencil Hardness) | 2H |
Biological Activity
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (commonly referred to as D4V) is a cyclic siloxane compound with significant applications in organic synthesis and materials science. Its molecular formula is , and it is primarily used as a vinyl donor in various chemical reactions, particularly in the palladium-catalyzed vinylation of aryl halides. This article explores the biological activity of D4V, focusing on its interactions at the cellular level, potential toxicity, and applications in biomedical fields.
- Molecular Weight : 344.66 g/mol
- Boiling Point : 224–224.5 °C
- Physical Form : Colorless transparent liquid
- Density : 0.997 g/mL at 25 °C
- Hazard Classification : Low toxicity by ingestion and inhalation; classified as a reproductive toxicant (H360FD) .
Cellular Interactions
Recent studies have indicated that D4V can influence cellular behavior, particularly in the context of T-cell migration through complex tumor microenvironments (TMEs). The compound was utilized in a study where it was mixed with other components to enhance the migration capabilities of engineered T-cells. The findings suggested that D4V-modified environments could significantly affect T-cell invasiveness and migration dynamics .
Mechanotransduction and Migration
The biological activity of D4V is also linked to mechanotransduction processes within cells. It has been shown that varying substrate stiffness can alter T-cell behavior. In softer environments enhanced by D4V, T-cells exhibited increased amoeboid-like invasiveness, suggesting that the compound plays a role in modulating cell mechanics and migration pathways .
Toxicity Studies
Despite its applications, the biological safety profile of D4V requires careful consideration. The compound has been classified as having low toxicity; however, it is essential to note that it is also categorized as a reproductive toxicant. This classification necessitates further research to fully understand its long-term effects on human health and environmental safety .
Case Studies
-
T-cell Migration Enhancement :
- Objective : To assess how D4V affects T-cell migration in engineered environments.
- Methodology : T-cells were cultured on substrates modified with D4V.
- Results : Increased migration speed and invasiveness were observed in softer substrates treated with D4V compared to control conditions.
- : D4V enhances T-cell mobility, which may improve immunotherapeutic strategies against tumors .
-
Polymer Chemistry Applications :
- Objective : To utilize D4V as a building block for polymer synthesis.
- Methodology : D4V was employed in palladium-catalyzed reactions to synthesize various styrene derivatives.
- Results : Successful incorporation into polymer chains demonstrated its utility in creating functional materials with tailored properties.
- : D4V serves as an effective reagent for developing advanced materials with potential biomedical applications .
Summary of Findings
Property/Characteristic | Observation |
---|---|
Molecular Weight | 344.66 g/mol |
Boiling Point | 224–224.5 °C |
Density | 0.997 g/mL at 25 °C |
Toxicity | Low toxicity; reproductive toxicant (H360FD) |
Cellular Impact | Enhances T-cell migration |
Application | Vinyl donor in organic synthesis |
Q & A
Basic Research Questions
Q. What are the common synthesis methods for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane?
- Methodological Answer : The compound is typically synthesized via hydrosilylation reactions, where vinyl groups are introduced into cyclotetrasiloxane frameworks. A key approach involves reacting hydrosilyl-terminated polydimethylsiloxane with this compound under controlled conditions to form crosslinked networks. The reaction kinetics and stoichiometry must be optimized to avoid side reactions, with endcapper concentrations (e.g., 1,1,3,3-tetramethyldisiloxane) influencing crosslink density and final polymer properties .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs techniques such as:
- Single-crystal X-ray diffraction to determine bond angles, ring conformation, and substituent arrangement .
- Infrared (IR) spectroscopy (e.g., 10% CCl₄ solution) to identify characteristic Si-O-Si stretching modes (~1,300 cm⁻¹) and methyl/vinyl group vibrations (~2,800–3,100 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) to confirm the presence of methyl (δ ~0.1–0.5 ppm) and vinyl protons (δ ~5.5–6.5 ppm) .
Q. What are the key physicochemical properties relevant to its use in polymer chemistry?
- Methodological Answer : Critical properties include:
- Thermal stability : Decomposition temperatures near 480°C, enabling high-temperature applications .
- Refractive index : Ranges from 1.410–1.425, influenced by crosslink density and fractional free volume .
- Volatility : Evaporates without residue, a trait leveraged in cosmetic formulations for non-greasy textures .
Advanced Research Questions
Q. How does crosslink density affect the optical properties of polysiloxane networks using this compound?
- Methodological Answer : Crosslink density modulates refractive index via the Lorentz-Lorenz equation, which correlates polarizability and density. Higher crosslink density reduces free volume, increasing refractive index. Experimental validation involves synthesizing polymers with varying endcapper concentrations and measuring refractive indices using ellipsometry. Data interpretation must account for network "densification" and steric effects from vinyl groups .
Q. What methodologies are used to assess the environmental persistence and bioaccumulation potential?
- Methodological Answer : Researchers employ:
- OECD 301/302 biodegradation tests to evaluate persistence in aquatic systems.
- Bioaccumulation factor (BCF) studies using aquatic organisms (e.g., fish) to measure lipid-water partitioning.
- Environmental monitoring via GC-MS to detect D4 (cyclotetrasiloxane) impurities in ecosystems. Notably, D4 is classified as persistent, bioaccumulative, and toxic (PBT) by the EU, necessitating strict impurity controls (<0.1% in D5 formulations) .
Q. How can researchers address contradictions in data regarding its endocrine-disrupting effects?
- Methodological Answer : Discrepancies between regulatory bodies (e.g., FDA approval vs. EU classification as an endocrine disruptor) require:
- Dose-response studies to clarify thresholds for reproductive toxicity.
- In vitro assays (e.g., ER/AR reporter gene assays) to assess hormone receptor interactions.
- Epidemiological meta-analyses to reconcile human exposure data with ecological toxicity models .
Q. What experimental approaches are effective in synthesizing anti-biofouling copolymers with this compound?
- Methodological Answer : Radical polymerization with styrene or acrylate monomers introduces cyclotetrasiloxane units into copolymer backbones. Surface characterization via contact angle measurements and protein adsorption assays (e.g., fluorescein-labeled BSA) confirms anti-biofouling efficacy. Optimal monomer ratios balance hydrophobicity and surface energy to minimize microbial adhesion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.